2-Mercaptobenzothiazole: A Comprehensive Technical Guide for Researchers
2-Mercaptobenzothiazole: A Comprehensive Technical Guide for Researchers
An In-depth Whitepaper on the Core Properties, Experimental Protocols, and Biological Interactions of 2-Mercaptobenzothiazole (MBT) for Researchers, Scientists, and Drug Development Professionals.
2-Mercaptobenzothiazole (MBT), a prominent organosulfur compound, is a cornerstone chemical in the rubber industry and a molecule of increasing interest in diverse scientific fields, including pharmacology and materials science. This guide provides a detailed overview of its fundamental properties, experimental procedures for its synthesis and purification, and an exploration of its biological mechanisms of action, particularly in the context of allergic contact dermatitis and its potential applications in drug development.
Core Properties of 2-Mercaptobenzothiazole
2-Mercaptobenzothiazole is a pale yellow to tan crystalline powder with a characteristic disagreeable odor.[1] It exists in tautomeric forms, with the thione form being predominant over the thiol form.
Chemical and Physical Data
A summary of the key chemical and physical properties of 2-Mercaptobenzothiazole is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₇H₅NS₂ | [2] |
| Molecular Weight | 167.25 g/mol | [2] |
| CAS Number | 149-30-4 | [1] |
| Melting Point | 177-181 °C | [2][3] |
| Boiling Point | Decomposes above 260 °C | [4] |
| Density | 1.42 g/cm³ at 20 °C | [4][5] |
| pKa | 7.03 (in aqueous buffer solution) | [4] |
| Solubility in Water | 117 mg/L at 20°C | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, ethyl acetate, benzene, chloroform, and dilute alkali solutions. Insoluble in gasoline. | [3][6] |
| Appearance | Pale yellow to tan crystalline powder | [1][3] |
| Odor | Disagreeable | [1][3] |
Toxicological Profile
MBT is recognized as a potent contact allergen and has been classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans" (Group 2A).[7] Acute toxicity is low, with oral LD50 values in rats reported to be around 3800 mg/kg.[7][8]
| Toxicological Endpoint | Value | Species | References |
| Oral LD50 | 3800 mg/kg | Rat | [7][8] |
| Dermal LD50 | >7940 mg/kg | Rabbit | [7][9] |
| Carcinogenicity | Group 2A (Probably carcinogenic to humans) | - | [7] |
| Skin Sensitization | Potent sensitizer | Human, Guinea pig | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of 2-Mercaptobenzothiazole are crucial for researchers working with this compound.
Synthesis of 2-Mercaptobenzothiazole
A common and industrially relevant method for the synthesis of MBT involves the reaction of aniline, carbon disulfide, and sulfur under high temperature and pressure.
Materials:
-
Aniline
-
Carbon disulfide (CS₂)
-
Sulfur (S)
-
High-pressure autoclave reactor
Procedure:
-
Charge the high-pressure autoclave reactor with aniline, carbon disulfide, and sulfur. A typical molar ratio is approximately 1:1.5:1 of aniline:CS₂:S.
-
Seal the reactor and begin heating. The reaction is typically carried out at temperatures ranging from 220°C to 280°C.
-
The reaction is conducted under autogenous pressure, which will increase as the reaction proceeds due to the formation of hydrogen sulfide (H₂S) gas.
-
Maintain the reaction temperature for a period of 1 to 5 hours.
-
After the reaction is complete, cool the reactor to a safe temperature.
-
Carefully vent the hydrogen sulfide gas to a scrubbing system.
-
The crude 2-Mercaptobenzothiazole is obtained as a molten product which solidifies upon further cooling.
Purification of 2-Mercaptobenzothiazole
Crude MBT from the synthesis process contains unreacted starting materials and byproducts. Purification is essential to obtain a high-purity product for research applications. Two common methods are recrystallization and acid-base extraction.
1. Recrystallization from Toluene
Materials:
-
Crude 2-Mercaptobenzothiazole
-
Toluene
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude MBT in an Erlenmeyer flask.
-
Add a minimal amount of toluene to the flask, just enough to form a slurry.
-
Gently heat the mixture to the boiling point of toluene (approximately 111°C) while stirring until all the MBT dissolves. If necessary, add more toluene dropwise to achieve complete dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of purified 2-Mercaptobenzothiazole will form.
-
To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold toluene to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven.
2. Acid-Base Extraction
This method takes advantage of the acidic nature of the thiol group in MBT.
Materials:
-
Crude 2-Mercaptobenzothiazole
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 5-10%)
-
A non-oxidizing mineral acid (e.g., hydrochloric acid or sulfuric acid)
-
Separatory funnel
-
Beakers
-
Filtration apparatus
Procedure:
-
Dissolve the crude MBT in an aqueous solution of sodium hydroxide with vigorous stirring. This will form the sodium salt of MBT, which is soluble in water. Insoluble impurities can be removed by filtration at this stage.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add a non-oxidizing mineral acid to the solution while stirring until the solution becomes acidic (pH < 7). This will protonate the thiolate salt, causing the purified 2-Mercaptobenzothiazole to precipitate out of the solution.
-
Collect the precipitated MBT by vacuum filtration.
-
Wash the purified product with water to remove any residual acid and salts.
-
Dry the purified 2-Mercaptobenzothiazole.
Signaling Pathways and Biological Interactions
The biological activity of 2-Mercaptobenzothiazole is of significant interest, particularly its role in inducing allergic contact dermatitis.
Allergic Contact Dermatitis Signaling Pathway
The primary mechanism by which MBT induces allergic contact dermatitis is through haptenation, where it covalently binds to skin proteins, forming an immunogenic complex. The thiol group is critical for this process.
Molecular Initiating Event: Haptenation
The process begins with the oxidation of 2-mercaptobenzothiazole (MBT) to its disulfide, 2,2'-dithiobis(benzothiazole) (MBTS). MBTS can then react with cysteine residues in skin proteins, such as albumin, to form a mixed disulfide bond. This covalent modification of self-proteins renders them "foreign" to the immune system.
Caption: Molecular initiating event of MBT-induced allergic contact dermatitis.
Cellular Response: Keratinocyte and Dendritic Cell Activation
The haptenated proteins are recognized by keratinocytes, the primary cells of the epidermis. This recognition triggers the release of pro-inflammatory cytokines and chemokines. These signaling molecules attract and activate Langerhans cells (a type of dendritic cell) in the skin. The dendritic cells take up the haptenated proteins, process them, and migrate to the lymph nodes.
Caption: Cellular response cascade in MBT-induced allergic contact dermatitis.
Adaptive Immune Response: T-Cell Sensitization and Elicitation
In the lymph nodes, the dendritic cells present the processed haptenated peptides to naive T-cells via Major Histocompatibility Complex (MHC) class II molecules. This leads to the activation and proliferation of hapten-specific T-cells (sensitization phase). Upon subsequent exposure to MBT, these memory T-cells are rapidly activated, leading to a robust inflammatory response in the skin, characteristic of allergic contact dermatitis (elicitation phase).
Caption: T-cell mediated adaptive immune response in MBT allergy.
Applications in Drug Development
The unique chemical structure of 2-Mercaptobenzothiazole, particularly the benzothiazole ring, has made it a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic activities.
Experimental Workflow for Screening MBT Derivatives as Enzyme Inhibitors
A general workflow for screening novel 2-Mercaptobenzothiazole derivatives for their potential as enzyme inhibitors is outlined below.
Caption: Workflow for screening MBT derivatives as enzyme inhibitors.
This workflow begins with the synthesis of a library of MBT derivatives, followed by their purification and structural confirmation. These compounds are then subjected to in vitro screening, starting with a primary assay to identify initial hits against the target enzyme. Active compounds are further evaluated to determine their potency (IC50) and selectivity. Promising candidates then enter the lead optimization phase, where structure-activity relationships are studied to design and synthesize more potent and selective inhibitors with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Conclusion
2-Mercaptobenzothiazole is a molecule with a rich history in industrial chemistry and a promising future in scientific research. Its fundamental properties are well-characterized, providing a solid foundation for further exploration. The detailed experimental protocols provided in this guide offer researchers practical methodologies for working with this compound. Furthermore, a deeper understanding of its biological interactions, particularly the signaling pathways involved in allergic contact dermatitis, is crucial for assessing its safety and for harnessing its potential in therapeutic applications. The continued investigation of MBT and its derivatives holds significant promise for advancements in materials science, toxicology, and drug discovery.
References
- 1. series.publisso.de [series.publisso.de]
- 2. researchgate.net [researchgate.net]
- 3. CN102070562B - Method for preparing 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 4. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 5. US4343946A - Purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 6. US3681371A - Process for purification of crude 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 7. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 8. CN105061357A - 2-mercaptobenzothiazole refining method - Google Patents [patents.google.com]
- 9. go.drugbank.com [go.drugbank.com]
